molecular formula C10H18O2 B3059463 4-(2-Methylpropoxy)cyclohexan-1-one CAS No. 192870-71-6

4-(2-Methylpropoxy)cyclohexan-1-one

Cat. No. B3059463
CAS RN: 192870-71-6
M. Wt: 170.25 g/mol
InChI Key: KVXFFPCXYHDTMZ-UHFFFAOYSA-N
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Description

4-(2-Methylpropoxy)cyclohexan-1-one, also known as 4-MPC, is a cyclic ether compound that has been studied for its potential applications in scientific research. It is a colorless, flammable liquid with a sweet odor, and it is soluble in water. 4-MPC has been used in various laboratory experiments due to its unique properties and its ability to be synthesized in a relatively simple manner.

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Recent advances in the selective catalytic oxidation of cyclohexene demonstrate its significance in the chemical industry. Cyclohexene can lead to various products depending on the oxidation depth and reaction sites, making controllable reactions valuable for specific applications. This review highlights recent progress in achieving selective oxidation products, emphasizing the importance of selecting appropriate oxidants for targeted outcomes in both academic and industrial contexts (Cao et al., 2018).

Cyclohexane Oxidation for Industrial Production

The oxidation of cyclohexane is crucial for producing cyclohexanol and cyclohexanone, key precursors for nylon 6 and nylon 6,6. A comprehensive review of catalytic materials used for this process over recent years discusses various catalysts, solvents, and oxidants, highlighting advancements in thermocatalytic, photocatalytic, and microwave-assisted catalytic processes. This paper underscores the ongoing efforts to enhance selectivity and efficiency in cyclohexane oxidation (Abutaleb & Ali, 2021).

Hydrogen Storage and Delivery

An overview of organic compounds as hydrogen carriers points to cycloalkanes as promising candidates, with methylcyclohexane highlighted for its suitable properties. This study reviews various classes of compounds and catalysts for efficient and selective dehydrogenation, emphasizing the need for new, efficient, and clean catalysts for sustainable hydrogen storage solutions (Bourane et al., 2016).

Ethylene Perception Inhibition in Fruits and Vegetables

The application of 1-methylcyclopropene (1-MCP) on fruits and vegetables showcases the compound's ability to delay ripening and extend shelf life by inhibiting ethylene perception. This comprehensive review discusses the effects of 1-MCP across various fruits and vegetables, indicating significant benefits and limitations for its commercial use in enhancing postharvest quality (Watkins, 2006).

Safety and Hazards

While specific safety data for 4-(2-Methylpropoxy)cyclohexan-1-one is not available, similar compounds like 2-Cyclohexen-1-one are known to be flammable and toxic if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-(2-methylpropoxy)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h8,10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXFFPCXYHDTMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593543
Record name 4-(2-Methylpropoxy)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

192870-71-6
Record name 4-(2-Methylpropoxy)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00593543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16.9 g (0.1 mole) of compound (16) were dissolved in 90 ml methanol. After adding 1.8 g of palladinised charcoal (10% Pd content), the solution was hydrogenated at room temperature and normal pressure. The catalyst was then removed and the solvent was distilled off under vacuum. The 15 g of crude product which were obtained were stirred for 1 hour at room temperature with 60 ml ether and 30 ml of 4N hydrochloric acid. This was followed by neutralisation with sodium hydrogen carbonate, separation of the ether phase, and extracting twice with ether. The ethereal solution was dried over sodium sulphate and the ether was distilled off. The 10.5 g of oil obtained were purified with 1:1 diisopropyl ether/n-hexane via a silica gel column. 6.85 g of compound (21) were obtained in a yield of 40% theoretical.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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